molecular formula C11H11N3O2 B254570 2-(3-methoxyanilino)-4(3H)-pyrimidinone

2-(3-methoxyanilino)-4(3H)-pyrimidinone

Cat. No.: B254570
M. Wt: 217.22 g/mol
InChI Key: XLEFZUYVIWKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyanilino)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4(3H)-pyrimidinone core substituted at the 2-position with a 3-methoxyanilino group (-NH-C₆H₄-OCH₃ at the meta position).

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(3-methoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2/c1-16-9-4-2-3-8(7-9)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

XLEFZUYVIWKGSI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=O)N2

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrimidinone Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference
2-(3-Methoxyanilino)-4(3H)-pyrimidinone 2-(3-OCH₃-C₆H₄-NH) Antioxidant, antimicrobial potential
2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one 2-(4-F-C₆H₄-NH), 3-(HOCH₂CH₂) Analgesic, anti-inflammatory
2-[(3-Chloroanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-(3-Cl-C₆H₄-NH-CH₂), 5-(4-OCH₃-C₆H₄) Cytotoxicity, antibacterial
5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone 5-Cl, 2-CH₃, 6-NHCH₃ Enhanced reactivity due to Cl
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone (2-HTP) 2-(C₆H₁₃S), 6-OH Proinflammatory receptor antagonism

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound improves radical scavenging activity in antioxidant assays compared to electron-withdrawing substituents like nitro or chloro groups (e.g., 2-(p-nitroanilino) derivatives showed lower DPPH scavenging in ).
  • Heterocyclic Core Modifications: Thieno[2,3-d]pyrimidinones (e.g., ) exhibit higher cytotoxicity but lower solubility than pyrido[1,2-a]pyrimidinones due to sulfur incorporation.
  • Positional Effects : Substitution at C-5 or C-6 (e.g., 5-Cl in ) reduces antibacterial activity compared to C-2 modifications, as seen in the target compound .

Key Findings :

  • Antioxidant Activity: The 3-methoxyanilino group enhances radical scavenging compared to nitro or chloro analogs due to its electron-donating nature .
  • Antibacterial Specificity: Pyrimidinones with trifluoromethyl or methyl groups at C-5/C-6 (e.g., ) show reduced potency compared to C-2-anilino derivatives, suggesting the anilino moiety is critical for target engagement.
  • Cytotoxicity: Thieno-pyrimidinones (e.g., ) exhibit higher cytotoxicity (IC₅₀ = 3–5 µM) than pyrido-pyrimidinones, likely due to increased lipophilicity from the sulfur atom.

Insights :

  • Nucleophilic substitution with anilines in polar aprotic solvents (e.g., DMF) is a common strategy for pyrimidinone derivatives .
  • Higher yields are achieved with electron-rich anilines (e.g., m-methoxyaniline) compared to bulky or deactivated analogs .

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